molecular formula C20H21F3N2OS B11587444 2-(Benzylsulfanyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone

2-(Benzylsulfanyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone

Cat. No.: B11587444
M. Wt: 394.5 g/mol
InChI Key: XOYIBAVZRNMNJW-UHFFFAOYSA-N
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Description

2-(BENZYLSULFANYL)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound characterized by the presence of a benzylsulfanyl group, a trifluoromethyl-substituted phenyl ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLSULFANYL)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common approach is the nucleophilic substitution reaction where a benzylsulfanyl group is introduced to an ethanone derivative. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to control reaction parameters precisely. The scalability of the synthesis process is crucial for industrial applications, and methods such as high-performance liquid chromatography (HPLC) are employed for purification.

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLSULFANYL)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4, LiAlH4

    Substitution: Strong nucleophiles like sodium methoxide (NaOCH3)

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Corresponding alcohols

    Substitution: Substituted aromatic compounds

Scientific Research Applications

2-(BENZYLSULFANYL)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting central nervous system (CNS) disorders.

    Biology: The compound’s interactions with biological macromolecules are studied to understand its binding affinity and specificity.

    Materials Science: Its unique structural features make it a candidate for developing novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(BENZYLSULFANYL)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through biological membranes. The piperazine moiety is known to interact with various neurotransmitter receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(BENZYLSULFANYL)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE is unique due to the combination of its benzylsulfanyl and trifluoromethyl groups, which confer distinct chemical and biological properties. Its structural diversity allows for versatile applications in various research fields.

Properties

Molecular Formula

C20H21F3N2OS

Molecular Weight

394.5 g/mol

IUPAC Name

2-benzylsulfanyl-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C20H21F3N2OS/c21-20(22,23)17-7-4-8-18(13-17)24-9-11-25(12-10-24)19(26)15-27-14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2

InChI Key

XOYIBAVZRNMNJW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CSCC3=CC=CC=C3

Origin of Product

United States

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